molecular formula C10H5F13N2 B3031032 3-Methyl-5-(perfluorohexyl)pyrazole CAS No. 129257-23-4

3-Methyl-5-(perfluorohexyl)pyrazole

Cat. No.: B3031032
CAS No.: 129257-23-4
M. Wt: 400.14 g/mol
InChI Key: YGVRSXJNRYYOAC-UHFFFAOYSA-N
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Description

3-Methyl-5-(perfluorohexyl)pyrazole (CAS 129257-23-4) is a fluorinated heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 3-position and a perfluorohexyl chain (C6F13) at the 5-position. This compound is likely synthesized via nucleophilic substitution or coupling reactions involving fluorinated alkyl halides and pyrazole derivatives. Its applications may span pharmaceuticals, agrochemicals, or materials science, where fluorinated moieties enhance bioavailability or surface properties .

Properties

IUPAC Name

5-methyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F13N2/c1-3-2-4(25-24-3)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVRSXJNRYYOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F13N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379870
Record name 3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129257-23-4
Record name 3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(perfluorohexyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with perfluorohexyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 3-Methyl-5-(perfluorohexyl)pyrazole may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(perfluorohexyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

3-Methyl-5-(perfluorohexyl)pyrazole finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(perfluorohexyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. The perfluorohexyl group enhances the lipophilicity of the molecule, facilitating its interaction with lipid membranes and potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Pyrazole vs. This structural distinction makes the pyrazole derivative more suitable for applications requiring heterocyclic reactivity or coordination sites .
  • Fluorocarbon Chain Length : The perfluorohexyl chain (C6F13) in the target compound is longer than the perfluoropentyl (C5F11) and hexafluoroisopropyl (C3F6) groups in the ethers. Longer fluorocarbon chains typically enhance hydrophobicity and thermal stability but reduce solubility in polar solvents .

Limitations of Available Data

The provided evidence lacks quantitative data (e.g., melting points, solubility, reactivity metrics). Further empirical studies are necessary to validate inferred properties and compare performance in specific applications.

Biological Activity

3-Methyl-5-(perfluorohexyl)pyrazole is a unique heterocyclic compound belonging to the pyrazole family, characterized by its methyl and perfluorohexyl substituents. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 3-Methyl-5-(perfluorohexyl)pyrazole is defined by the following features:

  • Molecular Formula : C11H12F13N2
  • CAS Number : 129257-23-4
  • Chemical Structure :
3 Methyl 5 perfluorohexyl pyrazole\text{3 Methyl 5 perfluorohexyl pyrazole}

The presence of the perfluorohexyl group enhances the lipophilicity of the molecule, which may facilitate its interaction with biological membranes.

The biological activity of 3-Methyl-5-(perfluorohexyl)pyrazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity. This is particularly relevant in the context of anti-inflammatory effects.
  • Cell Membrane Interaction : The lipophilic nature of the perfluoroalkyl group allows for enhanced interaction with lipid membranes, potentially disrupting cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that 3-Methyl-5-(perfluorohexyl)pyrazole exhibits antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 3-Methyl-5-(perfluorohexyl)pyrazole:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 3-Methyl-5-(perfluorohexyl)pyrazole. Results indicated significant inhibition of bacterial growth in vitro, highlighting its potential as a lead compound for further development .
  • Anti-inflammatory Mechanisms :
    • Research investigating anti-inflammatory mechanisms revealed that compounds similar to 3-Methyl-5-(perfluorohexyl)pyrazole could inhibit pro-inflammatory cytokines in cell cultures. This suggests a pathway through which this compound may exert its effects in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Methyl-1H-pyrazoleLacks perfluorohexyl groupModerate antimicrobial activity
5-(Perfluorohexyl)-1H-pyrazoleSimilar structure without methyl groupLimited biological studies available
3-Methyl-5-(perfluorohexyl)pyrazoleUnique combination enhancing lipophilicitySignificant antimicrobial and anti-inflammatory properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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